molecular formula C23H29ClO4 B1665193 Ascochlorin CAS No. 26166-39-2

Ascochlorin

Cat. No. B1665193
CAS RN: 26166-39-2
M. Wt: 404.9 g/mol
InChI Key: SETVRSKZJJWOPA-FLDGXQSCSA-N
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Description

Ascochlorin is a chemical with the molecular formula of C23H29ClO4 and a molecular weight of 404.931 g/mol . It is also known by other names such as Antibiotic LL-Z1272 gamma, 3-Chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-5-(1,2,6-trimethyl-3-oxocyclohexyl)-2,4-pentadienyl)benzaldehyde (1R-(1alpha(2E,4E),2beta,6beta))-, and Ilicicolin D .


Synthesis Analysis

Ascochlorin (AC) and Ascofuranone (AF) are meroterpenoids produced by various filamentous fungi, including Acremonium egyptiacum . Both pathways share the common precursor, ilicicolin A epoxide, which is processed by the membrane-bound terpene cyclase (TPC) AscF in AC biosynthesis . AF biosynthesis branches from the precursor by hydroxylation at C-16 by the P450 monooxygenase AscH, followed by cyclization by a membrane-bound TPC AscI .


Molecular Structure Analysis

The structure of Ascochlorin has been determined through a combination of X-ray crystallography and physicochemical methods . The structure of a new analog was elucidated as 4’-hydroxy-5’-hydroascochlorin .


Chemical Reactions Analysis

Ascochlorin and its analogs were isolated from the filter cake of the fermented broth of a fungus, Ascochyta viciae Libert . The compounds obtained were ascochlorin, LL-Z1272 ƒÂ, LL-Z1272 ƒÃ, ascofuranone, ascofuranol and a new analog, C23H31C1O5 .

Scientific Research Applications

1. Cancer Research and Treatment

Ascochlorin has been studied for its potential in cancer research and treatment. It has shown effects in inducing responses in the pharmacological treatment of cancer. For instance, proteome analysis of human osteosarcoma cells U2OS treated with ascochlorin revealed significant changes in protein expression, indicating potential mechanisms by which ascochlorin regulates events in cancer treatment (Kang et al., 2006). Another study found that ascochlorin activates p53, a protein crucial in suppressing tumor development, in a unique manner distinct from DNA damaging agents, suggesting its potential use in novel cancer therapies (Jeong et al., 2009).

2. Anti-Inflammatory Effects

Ascochlorin also exhibits anti-inflammatory properties. It was found to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This study revealed that ascochlorin significantly decreased the production of nitric oxide and prostaglandin E2, key markers of inflammation (Lee et al., 2016).

3. Metabolic Disease Research

Research has also been conducted on the role of ascochlorin in metabolic diseases. A derivative of ascochlorin, 4-O-carboxymethyl ascochlorin (AS-6), has been shown to activate PPARgamma, a nuclear hormone receptor, and induce differentiation in mouse preadipocyte cell lines, highlighting its potential in the treatment of metabolic diseases such as diabetes (Togashi et al., 2002).

4. Autophagy and Apoptosis in Cancer Cells

Ascochlorin has been implicated in inducing autophagy and apoptosis in cancer cells. For example, a study on human hepatocellular carcinoma cells treated with 4-O-carboxymethyl ascochlorin (AS-6) revealed that it induces an ER stress response leading to autophagy and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment (Kang et al., 2012).

properties

IUPAC Name

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETVRSKZJJWOPA-FLDGXQSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102655
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ascochlorin

CAS RN

26166-39-2
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26166-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascochlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCOCHLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
Y Araki, T Awakawa, M Matsuzaki… - Proceedings of the …, 2019 - National Acad Sciences
Ascofuranone (AF) and ascochlorin (AC) are meroterpenoids produced by various filamentous fungi, including Acremonium egyptiacum (synonym: Acremonium sclerotigenum), and …
Number of citations: 62 www.pnas.org
EA Berry, L Huang, DW Lee, F Daldal, K Nagai… - … et Biophysica Acta (BBA …, 2010 - Elsevier
… with excess ascochlorin revealed clear electron densities that could be attributed to ascochlorin bound at both the Q i and Q o sites. Overall findings clearly show that ascochlorin is an …
Number of citations: 100 www.sciencedirect.com
JH Jeong, JH Kang, SL Hwang, HJ Cho… - Biochemical and …, 2011 - Elsevier
… In the present study, we examined the effects of ascochlorin and its derivatives on HIF-1α expression in MCF-7 cells. We revealed the biochemical mechanisms for the MAC-induced HIF…
Number of citations: 27 www.sciencedirect.com
SH Hong, KK Park, J Magae, K Ando, TS Lee… - Journal of Biological …, 2005 - ASBMB
… The AP-1 family member most specifically affected by ascochlorin was Fra-1. Ascochlorin did not affect … In conclusion, ascochlorin represents a unique natural anti-tumor compound that …
Number of citations: 149 www.jbc.org
M Kawaguchi, T Fukuda, R Uchida, K Nonaka… - The Journal of …, 2013 - nature.com
… ascochlorin congeners had been already reported to be isolated from Cylindrocarpon species. In this study, five more ascochlorin … has the ascochlorin biosynthetic pathway in common. …
Number of citations: 24 www.nature.com
K Mori, T Fujioka - Tetrahedron, 1984 - Elsevier
… 5 is exactly similar to the route developed for the syntheses of (+)-ascochlorin itself except … In conclusion, the fist total syntheses of both ( f )-ascofuranone 2 and (f )-ascochlorin 3 were ac…
Number of citations: 24 www.sciencedirect.com
H Sasaki, T Hosokawa, Y Nawata… - Agricultural and Biological …, 1974 - jstage.jst.go.jp
IR, NMR and mass spectra were strongly suggestive of a cyclohexanone moiety, since a cyclic system should be present to satisfy the degree of unsaturation. A strong band at 1710cm-…
Number of citations: 28 www.jstage.jst.go.jp
G Tamura, S Suzuki, A Takatsuki, K Ando… - The Journal of …, 1968 - jstage.jst.go.jp
A new antibiotic, ascochlorin, C23H29O4CI, was obtained from the filter cake of the fermented broth of Ascochyta viciae Libert. Ascochlorin inhibits plaque formation of both DNA and …
Number of citations: 129 www.jstage.jst.go.jp
M Tsuruga, H Nakajima, S Ozawa, M Togashi… - Apoptosis, 2004 - Springer
… 4-OMethyl ascochlorin (MAC), a synthetic derivative of ascochlorin, effectively lowers … activity of ascochlorin derivatives including MAC, and found that 4-O-carboxymethyl ascochlorin (…
Number of citations: 24 link.springer.com
K Subko, S Kildgaard, F Vicente, F Reyes, O Genilloud… - Marine Drugs, 2021 - mdpi.com
… the ascochlorin family. The targeted dereplication of fungal extracts by UHPLC-DAD-QTOF-MS revealed the presence of several new along with multiple known ascochlorin … ascochlorin/…
Number of citations: 10 www.mdpi.com

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